molecular formula C17H11Cl2NO B8470195 (2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 919769-46-3

(2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No. B8470195
M. Wt: 316.2 g/mol
InChI Key: LBWWKAQXLRAHCO-UHFFFAOYSA-N
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Patent
US07906608B2

Procedure details

A 2-L three-necked flask equipped with a stirrer, a thermometer, a condenser tube and a nitrogen inlet tube was charged with 134.6 g (0.500 mol) of 2,5-dichloro-4′-fluorobenzophenone, 50.3 g (0.750 mol) of pyrrole, 76.0 g (0.550 mol) of potassium carbonate and 840 ml of dehydrated N,N′-dimethylacetamide. The reaction solution was heated under a nitrogen atmosphere in an oil bath at 100° C. for 3 hours. After thin layer chromatography confirmed that the materials showed no peaks, the reaction liquid was allowed to cool to room temperature. The reaction liquid was slowly added to 3 L of water, and the product was precipitated. The liquid was then filtered. The product obtained by the filtration was dissolved in 2.5 L of toluene. The solution was washed with salt solution using a separating funnel until the water phase became neutral. The organic phase was dried over magnesium sulfate, and the solvent was evaporated with an evaporator. A crude product weighing 133.3 g was obtained. The crude product was subjected to recrystallization using a hexane/ethyl acetate mixed solvent, and the resultant crystal was isolated. As a result, 125.3 g (0.396 mol) of an objective purified product was obtained with a yield of 79.3%.
Quantity
134.6 g
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
840 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](F)=[CH:8][CH:7]=1)=[O:5].[NH:18]1[CH:22]=[CH:21][CH:20]=[CH:19]1.C(=O)([O-])[O-].[K+].[K+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:18]2[CH:22]=[CH:21][CH:20]=[CH:19]2)=[CH:8][CH:7]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
134.6 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C=C1)Cl
Name
Quantity
50.3 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N,N′-dimethylacetamide
Quantity
840 mL
Type
reactant
Smiles
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L three-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
the product was precipitated
FILTRATION
Type
FILTRATION
Details
The liquid was then filtered
CUSTOM
Type
CUSTOM
Details
The product obtained by the filtration
WASH
Type
WASH
Details
The solution was washed with salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated with an evaporator
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The crude product was subjected to recrystallization
CUSTOM
Type
CUSTOM
Details
the resultant crystal was isolated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)N2C=CC=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.396 mol
AMOUNT: MASS 125.3 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.